1-Cyclopentyl-3-(2,2-di(furan-2-yl)ethyl)urea
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Overview
Description
1-Cyclopentyl-3-(2,2-di(furan-2-yl)ethyl)urea is a versatile chemical compound with a unique structure that includes a cyclopentyl group, two furan rings, and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopentyl-3-(2,2-di(furan-2-yl)ethyl)urea typically involves the reaction of cyclopentyl isocyanate with 2,2-di(furan-2-yl)ethylamine. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopentyl-3-(2,2-di(furan-2-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furan-2,3-diones.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The urea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furan-2,3-diones.
Reduction: Amine derivatives.
Substitution: Urea derivatives with various substituents.
Scientific Research Applications
1-Cyclopentyl-3-(2,2-di(furan-2-yl)ethyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-3-(2,2-di(furan-2-yl)ethyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The furan rings and urea moiety play a crucial role in its binding affinity and specificity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inhibition of certain enzymes .
Comparison with Similar Compounds
Similar Compounds
1-Cyclopentyl-3-(2-furyl)urea: Similar structure but with only one furan ring.
1-Cyclopentyl-3-(2,2-difuryl)urea: Similar structure but with different substitution patterns on the furan rings.
Uniqueness
1-Cyclopentyl-3-(2,2-di(furan-2-yl)ethyl)urea is unique due to the presence of two furan rings and a cyclopentyl group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[2,2-bis(furan-2-yl)ethyl]-3-cyclopentylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c19-16(18-12-5-1-2-6-12)17-11-13(14-7-3-9-20-14)15-8-4-10-21-15/h3-4,7-10,12-13H,1-2,5-6,11H2,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPWARUWGYXYTJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NCC(C2=CC=CO2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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